Viburnitol

Description

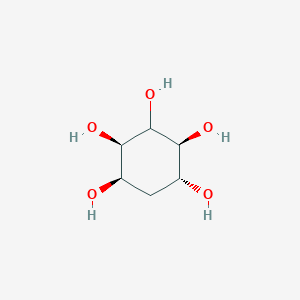

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(1R,2R,4S,5R)-cyclohexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c7-2-1-3(8)5(10)6(11)4(2)9/h2-11H,1H2/t2-,3-,4-,5+,6?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMPKVMRTXBRHRB-RSVSWTKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10331579 | |

| Record name | CHEBI:37600 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488-76-6 | |

| Record name | CHEBI:37600 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Enigmatic Cyclitol: A Technical Guide to the Natural Sources of Viburnitol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viburnitol, a naturally occurring cyclitol also known as 5-deoxy-D-myo-inositol or quercitol, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, details on its quantification, and protocols for its extraction and isolation. Furthermore, it delves into the current understanding of its biosynthetic pathway.

Natural Occurrences of this compound

This compound has been identified in a limited number of plant species. While its presence is not widespread, it is a characteristic component of certain plant genera. The primary natural sources identified to date include species within the Viburnum, Quercus, and Gymnema genera.

Viburnum Species: The Namesake Source

Historically, the genus Viburnum has been associated with a bitter principle referred to as "viburnin," which is now understood to be this compound.[1] Viburnum opulus, commonly known as cramp (B10822548) bark or guelder-rose, is the most cited species in historical and phytochemical literature as a source of this compound.[1] While its presence is strongly indicated, specific quantitative data on this compound concentrations in various parts of Viburnum opulus (e.g., bark, leaves, fruit) remain largely unquantified in recent literature.

Quercus Species: A More Quantified Source

The heartwood of various oak (Quercus) species is a well-documented and quantitatively analyzed source of this compound, often referred to as quercitol in this context. It is considered a specific marker for oak wood and its presence is used to verify the authenticity of wines aged in oak barrels.[2]

Gymnema sylvestre: An Alternative Botanical Source

Gymnema sylvestre, a perennial woody vine, is another confirmed natural source of this compound.[2] This plant is renowned in traditional medicine for its anti-diabetic properties, and its phytochemistry has been extensively studied.

Quantitative Analysis of this compound

The concentration of this compound varies significantly depending on the plant species, the specific plant part, and environmental conditions. The most comprehensive quantitative data currently available pertains to its presence in oak wood.

Table 1: Quantitative Data for this compound (Quercitol) in Natural Sources

| Natural Source | Plant Part | Concentration | Analytical Method | Reference |

| Quercus species (Oak) | Wood | 5 - 47 mg/g of dry matter in oenological oak tannins | Gas Chromatography (GC) | [3] |

| Quercus species (Oak) | Wood | Reported as the most abundant compound detected in oak wood samples | Gas Chromatography-Mass Spectrometry (GC-MS) | [2] |

Experimental Protocols

The extraction and quantification of this compound from plant matrices require specific analytical methodologies. Due to its polar nature, appropriate solvents and chromatographic techniques are essential.

Extraction and Isolation of this compound from Oak Wood

A common procedure for the extraction and analysis of this compound (as quercitol) from oak wood involves the following steps:

-

Sample Preparation: Oak wood is dried and ground into a fine powder to increase the surface area for extraction.

-

Extraction: A methanol-based extraction is frequently employed. The powdered wood is macerated or sonicated in methanol (B129727) to extract the soluble compounds, including this compound.

-

Derivatization: For gas chromatography analysis, the hydroxyl groups of this compound are typically derivatized (e.g., silylated) to increase their volatility.

-

Quantification: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for both identifying and quantifying the derivatized this compound.[2] An internal standard is used for accurate quantification.

General Protocol for Extraction and Analysis of Polar Metabolites from Plant Material

Caption: General experimental workflow for the extraction and analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Analysis:

For the analysis of underivatized this compound, High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Refractive Index Detector or Evaporative Light Scattering Detector) can be employed. A polar stationary phase, such as an amino-functionalized column, is typically used for the separation of these highly polar compounds.

Biosynthesis of this compound (5-Deoxyinositol)

The proposed biosynthetic pathway of 5-Deoxyinositol begins with a central metabolite in carbohydrate metabolism, D-glucose.

Caption: Proposed biosynthetic pathway of this compound from D-Glucose.[2]

The pathway initiates with the phosphorylation of D-glucose to D-glucose-6-phosphate. The enzyme inositol-1-phosphate synthase (I1PS) then catalyzes the cyclization of D-glucose-6-phosphate to myo-inositol-1-phosphate. Following dephosphorylation to myo-inositol, a series of oxidation, dehydration, and reduction steps are proposed to yield 5-deoxyinositol (this compound).[2] The specific enzymes catalyzing the final reduction step in plants have not yet been fully characterized.

Signaling Pathways and Biological Activities

Currently, there is a significant lack of information in the scientific literature regarding specific signaling pathways in which this compound is a direct participant. Its biological activities are also not extensively characterized, although the traditional use of Viburnum opulus as an antispasmodic suggests potential interactions with physiological pathways related to muscle contraction.[1] Further research is required to elucidate the molecular mechanisms and potential therapeutic applications of this intriguing natural product.

Conclusion

This compound is a cyclitol found in a select group of plants, with Viburnum opulus, Quercus species, and Gymnema sylvestre being the primary known sources. While quantitative data is most readily available for its presence in oak wood, there is a clear need for further research to quantify its concentration in Viburnum and Gymnema species. The provided experimental outlines and biosynthetic pathway serve as a foundation for researchers interested in the further study of this compound. The exploration of its biological activities and potential involvement in cellular signaling pathways represents a promising area for future investigation in the fields of phytochemistry and drug development.

References

- 1. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of enological oak tannin extracts by a multi-analytical approach | OENO One [oeno-one.eu]

The Biosynthesis of Viburnitol in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viburnitol, a naturally occurring cyclitol (a carbocyclic polyol), has garnered increasing interest within the scientific community due to its potential therapeutic properties. Found in various plant species, including members of the Viburnum, Quercus, and Gymnema genera, this compound exhibits a range of biological activities that make it a compelling target for research and drug development.[1] Understanding the biosynthetic pathway of this compound in plants is crucial for its potential biotechnological production and for the exploration of its derivatives as novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway in plants, detailing the enzymatic steps, key intermediates, and available experimental data.

The Precursor: Biosynthesis of myo-Inositol

The biosynthesis of this compound in plants commences with the formation of its essential precursor, myo-inositol. This process is a well-characterized pathway that begins with D-glucose-6-phosphate, a central molecule in plant carbohydrate metabolism.[2][3] The conversion of D-glucose-6-phosphate to myo-inositol involves two key enzymatic steps.

Step 1: Cyclization of D-Glucose-6-Phosphate

The first committed step in myo-inositol biosynthesis is the conversion of D-glucose-6-phosphate to 1L-myo-inositol-1-phosphate. This reaction is catalyzed by the enzyme L-myo-inositol-1-phosphate synthase (MIPS) (EC 5.5.1.4). MIPS facilitates an intramolecular aldol (B89426) condensation, a complex reaction involving the oxidation of the C5 hydroxyl group, ring closure between C6 and C1, and subsequent reduction of the C5 carbonyl group. This NAD+-dependent enzyme is a critical regulatory point in the pathway.

Step 2: Dephosphorylation of 1L-myo-Inositol-1-Phosphate

The second and final step in myo-inositol synthesis is the dephosphorylation of 1L-myo-inositol-1-phosphate to yield free myo-inositol. This hydrolysis reaction is catalyzed by the enzyme myo-inositol monophosphatase (IMP) (EC 3.1.3.25). IMP is a magnesium-dependent enzyme that plays a crucial role in maintaining the cellular pool of free myo-inositol, which serves as a precursor for numerous important molecules in plants, including this compound.

The Proposed Pathway: Conversion of myo-Inositol to this compound

While the biosynthesis of myo-inositol is well-established, the precise enzymatic pathway for its conversion to this compound in plants is still under investigation. However, a plausible pathway has been proposed based on studies in microorganisms and the identification of related enzymatic activities in plants. This proposed pathway involves a series of oxidation, dehydration, and reduction reactions.[1]

Step 3: Oxidation of myo-Inositol

The initial step in the proposed conversion of myo-inositol to this compound is the oxidation of the axial hydroxyl group at the C2 position of myo-inositol to form scyllo-inosose (also known as 2-keto-myo-inositol). This reaction is catalyzed by inositol (B14025) dehydrogenase (IDH) (EC 1.1.1.18), an NAD+-dependent oxidoreductase.[4] The presence and activity of inositol dehydrogenases have been confirmed in various plant species.

Step 4: Dehydration of scyllo-Inosose

Following its formation, scyllo-inosose is proposed to undergo a dehydration reaction to form an unstable intermediate, 3-keto-2-deoxy-scyllo-inosose . This step is catalyzed by a putative scyllo-inosose dehydratase . While the specific enzyme responsible for this reaction in plants has not been definitively identified, enzymes with inosose dehydratase activity have been characterized in bacteria.[5][6]

Step 5: Reduction of the Intermediate

The final step in the proposed pathway is the reduction of the 3-keto-2-deoxy-scyllo-inosose intermediate to form This compound . This reduction is likely catalyzed by a specific reductase . The identity of this reductase in plants remains to be elucidated, but it is hypothesized to be an NADPH-dependent enzyme.

Data Presentation

Table 1: Enzymes in the this compound Biosynthesis Pathway

| Step | Enzyme | EC Number | Substrate | Product | Cofactor(s) |

| 1 | L-myo-inositol-1-phosphate synthase | 5.5.1.4 | D-glucose-6-phosphate | 1L-myo-inositol-1-phosphate | NAD+ |

| 2 | myo-inositol monophosphatase | 3.1.3.25 | 1L-myo-inositol-1-phosphate | myo-inositol | Mg2+ |

| 3 | Inositol dehydrogenase | 1.1.1.18 | myo-inositol | scyllo-inosose | NAD+ |

| 4 | scyllo-inosose dehydratase (putative) | 4.2.1.44 | scyllo-inosose | 3-keto-2-deoxy-scyllo-inosose | - |

| 5 | Reductase (putative) | - | 3-keto-2-deoxy-scyllo-inosose | This compound | NADPH (hypothesized) |

Table 2: Quantitative Data on this compound and Precursors in Quercus species

| Compound | Quercus robur (mg/g dry wood) | Quercus petraea (mg/g dry wood) | Quercus pyrenaica (mg/g dry wood) |

| myo-inositol | 0.15 ± 0.02 | 0.18 ± 0.03 | 0.12 ± 0.01 |

| vibo-quercitol (this compound) | 0.25 ± 0.04 | 0.31 ± 0.05 | 0.20 ± 0.03 |

Data adapted from studies on the chemical composition of oak wood.

Experimental Protocols

Extraction and Quantification of Cyclitols from Plant Material

This protocol outlines a general method for the extraction and quantification of this compound and its precursors from plant tissues using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

-

Lyophilize fresh plant material and grind to a fine powder.

-

Accurately weigh approximately 100 mg of the dried powder into a screw-capped tube.

2. Extraction:

-

Add 5 mL of 80% (v/v) ethanol (B145695) to the sample.

-

Add a known amount of an internal standard (e.g., phenyl-β-D-glucoside).

-

Sonicate the mixture for 30 minutes at room temperature.

-

Centrifuge at 10,000 x g for 15 minutes.

-

Collect the supernatant. Repeat the extraction process twice more with fresh solvent.

-

Pool the supernatants and evaporate to dryness under a stream of nitrogen.

3. Derivatization:

-

To the dried extract, add 100 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) and incubate at 37°C for 90 minutes to protect carbonyl groups.

-

Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 70°C for 60 minutes to silylate hydroxyl groups.

4. GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS system.

-

GC Conditions:

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 280°C.

-

Oven Temperature Program: Start at 70°C, hold for 1 min, ramp to 300°C at 5°C/min, and hold for 10 min.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 50-650.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

5. Quantification:

-

Identify peaks by comparing their retention times and mass spectra with those of authentic standards.

-

Quantify the compounds by integrating the peak areas and comparing them to the internal standard.

Enzyme Assay for L-myo-inositol-1-phosphate synthase (MIPS)

This colorimetric assay measures the activity of MIPS by quantifying the inorganic phosphate (B84403) released after the product, 1L-myo-inositol-1-phosphate, is hydrolyzed.

1. Reagents:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM KCl, 1 mM DTT.

-

Substrate: 20 mM D-glucose-6-phosphate.

-

Cofactor: 2 mM NAD+.

-

Enzyme Extract: Plant protein extract containing MIPS.

-

Stopping Reagent: 20% (w/v) Trichloroacetic acid (TCA).

-

Phosphate Detection Reagent: A freshly prepared mixture of 1 volume of 10% (w/v) ascorbic acid and 6 volumes of 0.42% (w/v) ammonium (B1175870) molybdate (B1676688) in 1N H2SO4.

2. Procedure:

-

In a microcentrifuge tube, combine 50 µL of assay buffer, 10 µL of 20 mM D-glucose-6-phosphate, and 10 µL of 2 mM NAD+.

-

Add 20 µL of the enzyme extract and incubate at 37°C for 60 minutes.

-

Stop the reaction by adding 100 µL of 20% TCA.

-

To hydrolyze the phosphate from the product, add 100 µL of 1N H2SO4 and heat at 100°C for 15 minutes.

-

Cool on ice and add 700 µL of the phosphate detection reagent.

-

Incubate at 45°C for 20 minutes to allow color development.

-

Measure the absorbance at 820 nm.

-

Calculate the amount of phosphate released using a standard curve prepared with known concentrations of KH2PO4.

Enzyme Assay for Inositol Dehydrogenase (IDH)

This spectrophotometric assay measures the activity of IDH by monitoring the reduction of NAD+ to NADH at 340 nm.[7]

1. Reagents:

-

Assay Buffer: 100 mM Glycine-NaOH buffer (pH 9.5).

-

Substrate: 100 mM myo-inositol.

-

Cofactor: 5 mM NAD+.

-

Enzyme Extract: Plant protein extract containing IDH.

2. Procedure:

-

In a quartz cuvette, combine 800 µL of assay buffer, 100 µL of 100 mM myo-inositol, and 50 µL of 5 mM NAD+.

-

Equilibrate the mixture to 30°C.

-

Initiate the reaction by adding 50 µL of the enzyme extract.

-

Immediately monitor the increase in absorbance at 340 nm for 5 minutes using a spectrophotometer.

-

Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Mandatory Visualization

References

- 1. 5-Deoxyinositol - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Physiological, Biochemical, and Structural Bioinformatic Analysis of the Multiple Inositol Dehydrogenases from Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. myo-Inositol dehydrogenase and scyllo-inositol dehydrogenase from Lactobacillus casei BL23 bind their substrates in very different orientations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EC 4.2.1.44 - myo-inosose-2 dehydratase. [ebi.ac.uk]

- 6. uniprot.org [uniprot.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Physical and chemical properties of Viburnitol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viburnitol is a naturally occurring cyclitol, a cycloalkane containing at least three hydroxyl groups. It is found in a variety of plant species, including those of the Viburnum, Gymnema, and Quercus genera. As a polyhydroxylated cycloalkane, this compound and its isomers are of significant interest to researchers due to their potential biological activities, which may include antioxidant and anti-inflammatory effects. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, methodologies for its isolation and characterization, and insights into its biosynthetic and potential signaling pathways.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its extraction, purification, and for understanding its behavior in biological systems.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂O₅ | [1][2][3][4] |

| Molecular Weight | 164.16 g/mol | [1][2][3][4] |

| IUPAC Name | (1S,2R,4S,5S)-cyclohexane-1,2,3,4,5-pentol | [2] |

| Synonyms | (-)-Viburnitol, L-Quercitol, Desoxy-inosit | [2][3] |

| Melting Point | 234-235 °C | [5] |

| Boiling Point (est.) | 293.60 °C @ 760.00 mm Hg | [6] |

| Water Solubility | Soluble | [5][6] |

| XLogP3-AA (est.) | -2.7 | [2] |

| Hydrogen Bond Donor Count | 5 | [2] |

| Hydrogen Bond Acceptor Count | 5 | [2] |

| Rotatable Bond Count | 0 | [2] |

| Exact Mass | 164.06847348 g/mol | [2] |

| Monoisotopic Mass | 164.06847348 g/mol | [2] |

Experimental Protocols

Isolation and Purification of this compound from Plant Material

The following is a representative protocol for the isolation and purification of this compound from a plant source such as Gymnema sylvestre leaves, synthesized from common laboratory practices for the extraction of cyclitols.

1. Preparation of Plant Material:

-

Air-dry the fresh plant leaves in the shade to prevent the degradation of thermolabile compounds.

-

Grind the dried leaves into a coarse powder using a mechanical grinder.

2. Extraction:

-

Soxhlet Extraction:

-

Pack the powdered plant material (approx. 100 g) into a thimble and place it in a Soxhlet extractor.

-

Extract with 95% ethanol (B145695) (approx. 500 mL) for 24-48 hours or until the solvent running through the siphon is colorless.

-

-

Maceration:

-

Soak the powdered plant material in a sealed container with a suitable solvent (e.g., 80% methanol) at room temperature for 3-7 days, with occasional shaking.

-

Filter the mixture and repeat the process with fresh solvent to ensure complete extraction.

-

3. Concentration:

-

Combine the extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50 °C to obtain a crude extract.

4. Fractionation and Purification:

-

Solvent-Solvent Partitioning:

-

Dissolve the crude extract in water and sequentially partition it with solvents of increasing polarity (e.g., n-hexane, chloroform (B151607), ethyl acetate, and n-butanol) to separate compounds based on their polarity. This compound is expected to be in the more polar fractions.

-

-

Column Chromatography:

-

Subject the polar fraction to column chromatography using a silica (B1680970) gel (60-120 mesh) column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform and methanol).

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC):

-

Spot the collected fractions on a silica gel TLC plate.

-

Develop the plate using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v).

-

Visualize the spots by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid reagent) followed by heating.

-

Combine the fractions that show a spot corresponding to a this compound standard.

-

5. Crystallization:

-

Concentrate the purified fractions and crystallize the compound from a suitable solvent system (e.g., methanol-ether) to obtain pure this compound crystals.

Characterization of this compound

1. Melting Point Determination:

-

Determine the melting point of the purified crystals using a melting point apparatus.

2. Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Record ¹H NMR and ¹³C NMR spectra to determine the chemical structure.

-

Expected ¹H NMR signals would correspond to the protons on the cyclohexane (B81311) ring and the hydroxyl groups. The chemical shifts and coupling patterns would be indicative of their stereochemistry.

-

Expected ¹³C NMR signals would show six distinct peaks for the carbon atoms of the cyclohexane ring, with their chemical shifts indicating their attachment to hydroxyl groups.

-

-

Infrared (IR) Spectroscopy:

-

Record the IR spectrum of the purified compound (e.g., using a KBr pellet).

-

A broad absorption band in the region of 3200-3600 cm⁻¹ would be expected, corresponding to the O-H stretching vibrations of the hydroxyl groups. C-H stretching vibrations would appear around 2850-3000 cm⁻¹, and C-O stretching vibrations in the 1000-1200 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

Obtain the mass spectrum of the purified compound to determine its molecular weight and fragmentation pattern.

-

The molecular ion peak [M]⁺ would be expected at m/z 164. Fragmentation would likely involve the loss of water molecules from the molecular ion.

-

Biosynthesis and Signaling Pathways

Proposed Biosynthesis of this compound

The biosynthesis of this compound is proposed to start from D-glucose, proceeding through the formation of myo-inositol. This pathway highlights the metabolic origins of this cyclitol within plants.

Caption: Proposed biosynthetic pathway of this compound from D-glucose.

Postulated Anti-inflammatory Signaling Pathway

Based on the known biological activities of structurally related natural products, this compound is postulated to exert anti-inflammatory effects by modulating key signaling pathways such as the NF-κB pathway. This pathway is central to the inflammatory response.

Caption: Postulated modulation of the NF-κB signaling pathway by this compound.

Conclusion

This compound presents a compelling subject for further research in phytochemistry and drug discovery. Its presence in various medicinal plants suggests a potential for therapeutic applications. The data and protocols presented in this guide offer a foundational resource for scientists investigating this promising natural compound. Further studies are warranted to fully elucidate its pharmacological properties and mechanisms of action.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Biocatalytic Enantioselective Synthesis of Atropisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. Enantioselective Synthesis of (+)-Auriculatol A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uni-saarland.de [uni-saarland.de]

Viburnitol and Inositol: A Comprehensive Structural and Functional Comparison for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cellular biochemistry and drug discovery, the nuanced structural differences between stereoisomers can lead to vastly different physiological effects. This technical guide provides an in-depth analysis of viburnitol and inositol (B14025), two closely related cyclitols, highlighting their structural distinctions and the functional consequences thereof. Understanding these differences is paramount for researchers engaged in the development of therapeutics targeting pathways involving inositol, a key player in cellular signaling. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes associated signaling pathways to serve as a critical resource for the scientific community.

Core Structural Differences

This compound and inositol are both six-carbon cyclic polyols, but they differ fundamentally in their chemical formula and the number of hydroxyl (-OH) groups attached to the cyclohexane (B81311) ring.

-

Inositol is a cyclohexanehexol with the chemical formula C₆H₁₂O₆. It possesses a hydroxyl group on each of the six carbon atoms of the ring.[1][2]

-

This compound , also known as 1-deoxy-L-chiro-inositol, is a deoxyinositol with the chemical formula C₆H₁₂O₅. It has five hydroxyl groups and one hydrogen atom directly attached to the ring carbons, meaning it lacks one hydroxyl group compared to inositol.

This absence of a single hydroxyl group in this compound is the primary structural differentiator and the source of significant alterations in its physicochemical properties and biological activity.

Stereoisomerism

Both inositol and this compound exist as multiple stereoisomers due to the spatial arrangement of their hydroxyl groups.

-

Inositol has nine possible stereoisomers, with myo-inositol being the most common and biologically significant form in eukaryotes.[3][4][5] Other naturally occurring stereoisomers include scyllo-, muco-, D-chiro-, L-chiro-, and neo-inositol.[1]

-

This compound is a specific stereoisomer of deoxyinositol. Its full chemical name is (1S,2R,4S,5S)-cyclohexane-1,2,3,4,5-pentol.

Comparative Physicochemical Data

The structural variance between this compound and inositol directly impacts their physical and chemical properties. The following table summarizes key quantitative data for these compounds.

| Property | This compound | myo-Inositol |

| Molecular Formula | C₆H₁₂O₅ | C₆H₁₂O₆ |

| Molecular Weight | 164.16 g/mol [6] | 180.16 g/mol [7] |

| Melting Point | Not available | 224-227 °C[8] |

| Solubility in Water | Soluble | 14 g/100 mL at 25°C[4][9] |

| Optical Rotation | Not available | Optically inactive (meso compound)[1] |

Experimental Protocols

Isolation and Purification

4.1.1. Isolation of myo-Inositol from Corn Steep Liquor

myo-Inositol can be isolated from natural sources like corn steep liquor through a multi-step process involving enzymatic hydrolysis and chromatographic separation.

Protocol:

-

Enzymatic Hydrolysis:

-

Subject corn steep liquor to ultrafiltration to remove suspended solids and high-molecular-weight compounds.

-

Treat the filtered liquor with a phytase enzyme to hydrolyze phytic acid to inositol-mono-phosphate.

-

Subsequently, treat with an acid phosphatase to convert inositol-mono-phosphate to free myo-inositol.[10]

-

-

Purification:

-

Adjust the pH of the hydrolysate to 7-9 to precipitate magnesium ions.

-

Remove the precipitate by centrifugation or filtration.

-

Apply the supernatant to a strong acid cation exchange chromatography column to separate myo-inositol from remaining metal ions and other impurities.[10]

-

The fraction containing myo-inositol is collected, concentrated, and crystallized.

-

4.1.2. Isolation of this compound from Viburnum opulus

This compound is a naturally occurring compound in plants of the Viburnum genus.

Protocol:

-

Extraction:

-

Harvest and dry the relevant plant material (e.g., leaves, bark).

-

Perform a Soxhlet extraction with a suitable solvent such as methanol (B129727) or ethanol.

-

-

Purification:

-

Concentrate the crude extract under reduced pressure.

-

Subject the concentrated extract to column chromatography on silica (B1680970) gel, using a gradient of chloroform (B151607) and methanol as the eluent.

-

Monitor fractions by thin-layer chromatography (TLC) and combine those containing this compound.

-

Further purify the combined fractions by preparative high-performance liquid chromatography (HPLC).

-

Analytical Methods

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Inositol

GC-MS is a common method for the quantification of inositol in biological samples.

Protocol:

-

Sample Preparation and Derivatization:

-

To 30 µL of plasma, add an internal standard (e.g., [²H₆]-myo-inositol).

-

Add extraction reagents and evaporate to dryness.

-

Derivatize the dried sample with a mixture of trimethylchlorosilane (TMCS), hexamethyldisilazane (B44280) (HMDS), and N,N-dimethylformamide (DMF) at 70°C for 60 minutes.[11]

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).

-

Use a temperature program to separate the analytes.

-

Monitor characteristic ions for the derivatized inositol and internal standard for quantification.

-

4.2.2. High-Performance Liquid Chromatography (HPLC) Analysis of Inositol

HPLC can be used for the analysis of inositol without the need for derivatization.

Protocol:

-

Sample Preparation:

-

Dissolve the sample in the mobile phase.

-

For biological samples, perform a protein precipitation step followed by filtration.

-

-

HPLC Analysis:

-

Use a carbohydrate analysis column (e.g., SUPELCOGEL Pb) with an isocratic mobile phase of water or a water/acetonitrile mixture.

-

Maintain the column at an elevated temperature (e.g., 60°C) for better separation.

-

Detection can be achieved using a refractive index detector or an evaporative light scattering detector.

-

Role in Cellular Signaling

myo-Inositol is a precursor for the synthesis of phosphatidylinositol (PI) and its phosphorylated derivatives, collectively known as phosphoinositides. These molecules are critical second messengers in a variety of signal transduction pathways.

The Phosphatidylinositol Signaling Pathway

A key pathway involving inositol is the phosphatidylinositol signaling system, which is initiated by the activation of phospholipase C (PLC).

This pathway begins when an extracellular ligand binds to a G-protein coupled receptor (GPCR), activating a Gq protein.[9] The activated Gq protein then stimulates phospholipase C (PLC).[9] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid derived from myo-inositol, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3, being water-soluble, diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of calcium ions (Ca²⁺) into the cytoplasm.[5] DAG remains in the plasma membrane and, along with the increased cytosolic Ca²⁺, activates protein kinase C (PKC).[8] Both the Ca²⁺ signal and activated PKC lead to a variety of cellular responses, including gene expression, proliferation, and metabolism.[4][8]

This compound's Potential Role in Signaling

The structural similarity of this compound to inositol suggests it may interact with inositol signaling pathways. However, the absence of a hydroxyl group at a key position could significantly alter its function. While research is limited, it has been shown that this compound can be transported by the same transporters as myo-inositol, albeit with lower affinity. This suggests that this compound could potentially act as a competitive inhibitor of inositol uptake.

Further research is required to determine if this compound can be phosphorylated by inositol kinases and whether it can act as an agonist or antagonist at inositol phosphate (B84403) receptors. If it cannot be phosphorylated, it may act as a competitive inhibitor of enzymes that utilize inositol as a substrate.

Experimental Workflow for Investigating this compound's Effect on Inositol Signaling

To elucidate the role of this compound in inositol-mediated signaling, a structured experimental workflow is proposed.

Conclusion and Future Directions

This compound and inositol, while structurally similar, exhibit key differences that have significant implications for their biological activity. The absence of a single hydroxyl group in this compound alters its physicochemical properties and likely its ability to participate in the complex phosphorylation cascades of the phosphoinositide signaling pathway. While myo-inositol's role as a precursor to critical second messengers is well-established, this compound's function remains largely unexplored. Preliminary evidence suggests a potential role as a competitive inhibitor of inositol transport.

For drug development professionals, this compound and its derivatives represent a potential avenue for modulating inositol-dependent signaling pathways. Future research should focus on detailed enzymatic and cellular assays to determine if this compound can be phosphorylated and how it interacts with key proteins in the inositol signaling cascade. Such studies will be crucial in unlocking the therapeutic potential of this and other deoxyinositols.

References

- 1. youtube.com [youtube.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 4. The Inositol Trisphosphate/Calcium Signaling Pathway in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Video: IP3/DAG Signaling Pathway [jove.com]

- 6. DAG and IP3 signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Phosphatidylinositol signalling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fiveable.me [fiveable.me]

- 9. cusabio.com [cusabio.com]

- 10. What is the mechanism of Inositol? [synapse.patsnap.com]

- 11. The Biomedical Uses of Inositols: A Nutraceutical Approach to Metabolic Dysfunction in Aging and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Viburnitol: A Technical Guide to its Discovery and Isolation from Viburnum Species

For Immediate Release

This whitepaper provides a comprehensive technical overview of the discovery, isolation, and characterization of viburnitol, a cyclitol of interest found within the Viburnum genus. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the methodologies and data associated with this natural compound.

Introduction

This compound, a stereoisomer of 1-deoxy-myo-inositol, is a naturally occurring cyclitol that has been identified in various plant species. Its presence within the Viburnum genus, a group of flowering shrubs with a history of use in traditional medicine, has prompted interest in its potential biological activities. This guide delves into the historical discovery of this compound and outlines the experimental procedures for its extraction and purification, supported by available quantitative and analytical data.

Historical Discovery in Viburnum opulus

The initial discovery of this compound can be traced back to the early 20th century. A pivotal study by Power and Chestnut in 1922 on the chemical constituents of Viburnum opulus (commonly known as cramp (B10822548) bark) led to the first reported isolation of this cyclitol. Their work laid the foundation for subsequent phytochemical investigations into the Viburnum genus. While modern research on Viburnum opulus has predominantly focused on other classes of compounds such as phenolics, iridoids, and anthocyanins, the original discovery of this compound remains a significant milestone.[1][2][3][4][5][6]

Experimental Protocols for Isolation

3.1. Extraction: The initial step would involve the extraction of the plant material (e.g., bark of Viburnum opulus) with a suitable solvent. Ethanol or a hydroalcoholic mixture is a common choice for extracting polar compounds like cyclitols.

3.2. Purification: Subsequent purification of the crude extract is essential to isolate this compound. This would typically involve a series of chromatographic techniques. While early methods were rudimentary, a modern approach would likely employ the following:

-

Liquid-Liquid Partitioning: The crude extract would be partitioned between immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on their polarity. This compound, being a polar molecule, would preferentially remain in the aqueous phase.

-

Column Chromatography: The aqueous fraction would then be subjected to column chromatography over a stationary phase like silica (B1680970) gel or a polymeric resin. Elution with a gradient of solvents would further separate the components, with the aim of isolating the fraction containing this compound.

3.3. Crystallization: The final step in obtaining pure this compound would be crystallization from a suitable solvent system. This process not only yields a highly purified compound but also allows for its structural characterization using techniques like X-ray crystallography.

The following diagram illustrates a generalized workflow for the isolation of this compound from Viburnum species.

Quantitative Data

Quantitative data regarding the yield and purity of this compound from Viburnum species is scarce in the available literature. Early studies often lacked the analytical precision of modern techniques. To facilitate future research and comparison, the following table structure is proposed for summarizing such data when it becomes available.

| Viburnum Species | Plant Part | Extraction Solvent | Isolation Method | Yield (%) | Purity (%) | Reference |

| V. opulus | Bark | Ethanol/Water | Column Chromatography, Crystallization | Data not available | Data not available | Power & Chestnut, 1922 |

| ... | ... | ... | ... | ... | ... | ... |

Analytical Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for determining the chemical structure of organic molecules. These techniques provide detailed information about the carbon-hydrogen framework and the connectivity of atoms. While specific NMR data for this compound isolated directly from a Viburnum source is not readily available in recent literature, theoretical and database spectra can serve as a reference.

5.2. Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The technique provides a precise mass measurement, which is crucial for confirming the molecular formula of this compound (C₆H₁₂O₅).

The following table summarizes the key analytical data for this compound.

| Analytical Technique | Key Information | Expected Values for this compound (C₆H₁₂O₅) |

| ¹H NMR | Chemical shifts and coupling constants of protons | Complex multiplet patterns in the upfield region |

| ¹³C NMR | Chemical shifts of carbon atoms | Signals corresponding to the six carbon atoms of the cyclohexane (B81311) ring |

| Mass Spectrometry | Molecular weight | Molecular Ion [M]+ at m/z 164.0685 |

Biological Activity and Potential Signaling Pathways

This compound belongs to the class of compounds known as cyclitols. Cyclitols and their derivatives are known to be involved in various cellular processes. While specific biological activities of this compound are not extensively studied, the broader class of cyclitols has been shown to play roles in:

-

Signal Transduction: Some inositols are precursors to second messengers involved in intracellular signaling.

-

Osmoregulation: Cyclitols can act as osmolytes, helping cells to cope with osmotic stress.

-

Antioxidant Activity: The polyhydroxylated nature of cyclitols may contribute to antioxidant properties.

Further research is required to elucidate the specific biological functions and potential signaling pathways modulated by this compound. The diagram below represents a hypothetical signaling pathway where a cyclitol derivative might be involved.

Conclusion

This compound represents a historically significant, yet understudied, constituent of the Viburnum genus. This technical guide has synthesized the available information on its discovery and isolation, highlighting the need for modern phytochemical research to re-examine this compound. Detailed experimental protocols, quantitative analysis, and comprehensive biological activity studies are essential to fully understand the potential of this compound for applications in research and drug development. The methodologies and frameworks presented herein provide a foundation for future investigations into this intriguing natural product.

References

- 1. mdpi.com [mdpi.com]

- 2. Viburnum opulus L.—A Review of Phytochemistry and Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Viburnum opulus Fruit Phenolic Compounds as Cytoprotective Agents Able to Decrease Free Fatty Acids and Glucose Uptake by Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phytochemical compounds in fruits of Viburnum opulus L. | RSU [rsu.lv]

- 6. mdpi.com [mdpi.com]

The Biological Role of Viburnitol in Plant Physiology: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Viburnitol is a naturally occurring cyclitol, a type of sugar alcohol, with the chemical formula C₆H₁₂O₅. Also known as 5-Deoxyinositol, it is a carbocyclic polyol that has been identified in various plant species. While research specifically targeting this compound's role in plant physiology is limited, its structural similarity to other well-characterized cyclitols strongly suggests its primary function is that of an osmolyte, contributing significantly to plant stress tolerance. This technical guide synthesizes the current understanding of this compound's biochemistry and its putative physiological roles, providing a framework for future research and application.

Biosynthesis of this compound

The precise biosynthetic pathway of this compound in plants has not been fully elucidated. However, based on the proposed biosynthesis of the closely related compound 5-deoxyinositol (quercitol), a plausible pathway can be outlined, originating from D-glucose.[1]

The proposed pathway involves the following key steps:

-

Phosphorylation of D-glucose: The pathway initiates with the phosphorylation of D-glucose to D-glucose-6-phosphate by a hexokinase.

-

Cyclization to myo-inositol-1-phosphate: The enzyme myo-inositol-1-phosphate synthase (MIPS) catalyzes the conversion of D-glucose-6-phosphate to myo-inositol-1-phosphate.

-

Dephosphorylation to myo-inositol: A phosphatase removes the phosphate (B84403) group from myo-inositol-1-phosphate to yield myo-inositol, a key precursor for various inositol (B14025) derivatives.

-

Conversion to this compound: The final steps leading to this compound are hypothesized to involve a series of oxidation and reduction reactions, though the specific enzymes involved in plants are yet to be identified.

Below is a diagram illustrating the proposed biosynthetic pathway of this compound.

Biological Role of this compound as a Putative Osmolyte

The primary biological role of this compound in plant physiology is believed to be that of an osmolyte or compatible solute. Osmolytes are small, soluble organic molecules that accumulate in the cytoplasm of plant cells in response to abiotic stresses such as drought, salinity, and extreme temperatures.[2][3][4] Their accumulation helps plants to tolerate these adverse conditions through several mechanisms:

-

Osmotic Adjustment: By increasing the solute concentration within the cell, this compound can lower the osmotic potential, helping to maintain a favorable water potential gradient and ensuring continued water uptake from the soil, thus preserving cell turgor.

-

Protection of Cellular Structures: this compound can stabilize proteins and membranes, protecting them from the denaturing effects of dehydration and high ion concentrations.[4]

-

Scavenging of Reactive Oxygen Species (ROS): Some osmolytes have been shown to have antioxidant properties, helping to detoxify harmful reactive oxygen species that are often produced in excess during stress conditions.

The accumulation of other cyclitols, such as pinitol and ononitol, has been well-documented in various plant species as a direct response to water deficit and salt stress, leading to enhanced stress tolerance.[2] It is highly probable that this compound plays a similar protective role in the plants in which it is present.

Distribution in the Plant Kingdom

This compound derives its name from the genus Viburnum, suggesting its presence in these species. However, definitive studies quantifying this compound in various Viburnum species are scarce. It has been identified in other plant genera, including Quercus (oaks) and Gymnema.[1][5] Further research is required to map the distribution of this compound across the plant kingdom and to understand its tissue-specific accumulation patterns.

Quantitative Data

| Plant Species | Tissue | Stress Condition | This compound Concentration (µg/g dry weight) | Method of Quantification | Reference |

| Viburnum opulus | Leaf | Control | Data not available | HPLC-ELSD | |

| Viburnum opulus | Leaf | Drought (e.g., -1.0 MPa) | Data not available | HPLC-ELSD | |

| Viburnum opulus | Root | Control | Data not available | GC-MS | |

| Viburnum opulus | Root | Salinity (e.g., 150 mM NaCl) | Data not available | GC-MS | |

| Quercus robur | Leaf | Control | Data not available | HPLC-ELSD | |

| Quercus robur | Leaf | Heat Stress (e.g., 40°C) | Data not available | HPLC-ELSD |

Experimental Protocols

The following are detailed methodologies for the extraction, and quantification of this compound from plant tissues, adapted from established protocols for cyclitol analysis.[6][7]

Extraction of this compound from Plant Tissue

This protocol describes a general method for the extraction of soluble carbohydrates, including cyclitols, from plant material.

Materials:

-

Fresh or freeze-dried plant tissue (leaves, roots, stems)

-

Liquid nitrogen

-

Mortar and pestle

-

80% (v/v) ethanol (B145695)

-

Deionized water

-

Centrifuge and centrifuge tubes

-

Water bath or heating block

-

Rotary evaporator or vacuum concentrator

Procedure:

-

Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Alternatively, freeze-dry the tissue for long-term storage.

-

Grind the frozen or freeze-dried tissue to a fine powder using a pre-chilled mortar and pestle.

-

Weigh approximately 100 mg of the powdered tissue into a centrifuge tube.

-

Add 5 mL of 80% ethanol to the tube.

-

Incubate the mixture at 80°C for 1 hour, with occasional vortexing, to extract soluble compounds.

-

Centrifuge the mixture at 10,000 x g for 10 minutes.

-

Carefully collect the supernatant, which contains the extracted this compound.

-

For exhaustive extraction, the pellet can be re-extracted twice more with 80% ethanol, and the supernatants pooled.

-

Evaporate the solvent from the pooled supernatant using a rotary evaporator or a vacuum concentrator until dryness.

-

Re-dissolve the dried extract in a known volume of deionized water (e.g., 1 mL) for subsequent analysis.

Quantification of this compound by High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

HPLC-ELSD is a robust method for the quantification of non-volatile, semi-volatile, and thermally labile compounds like cyclitols that lack a UV chromophore.[6][7]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, and column oven.

-

Detector: Evaporative Light Scattering Detector (ELSD).

-

Column: A column suitable for carbohydrate analysis, such as an amino-propyl or a polymer-based column (e.g., Aminex HPX-87P).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 75:25, v/v). The exact ratio may need to be optimized depending on the column used.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Column Temperature: 30 - 40°C.

-

ELSD Settings:

-

Nebulizer Temperature: 30 - 40°C

-

Evaporator Temperature: 50 - 70°C

-

Gas Flow (Nitrogen): 1.0 - 2.0 L/min

-

Procedure:

-

Prepare a series of standard solutions of authentic this compound (if commercially available) of known concentrations in deionized water.

-

Filter the re-dissolved plant extracts and standard solutions through a 0.22 µm syringe filter before injection.

-

Inject a fixed volume (e.g., 10 µL) of the standards and samples onto the HPLC system.

-

Develop a calibration curve by plotting the peak area of the this compound standards against their concentration.

-

Quantify the amount of this compound in the plant extracts by comparing their peak areas to the calibration curve.

Below is a diagram representing the experimental workflow for this compound analysis.

Signaling and Regulatory Networks

The accumulation of osmolytes is tightly regulated and integrated into the broader plant stress response signaling network. While the specific signaling pathways governing this compound synthesis are unknown, it is likely that they are interconnected with abscisic acid (ABA) signaling, a key hormonal pathway in abiotic stress responses.

The diagram below illustrates a hypothetical signaling pathway leading to this compound accumulation under drought stress.

Conclusion and Future Perspectives

This compound is a plant-derived cyclitol with a high potential to act as a crucial osmolyte in plant stress tolerance. While direct experimental evidence for its physiological role is still emerging, its chemical nature and the well-established functions of related compounds provide a strong foundation for this hypothesis. Future research should focus on:

-

Quantification in Viburnum and other species: Systematically quantifying this compound levels in various plant tissues under different abiotic stress conditions.

-

Elucidation of the biosynthetic pathway: Identifying and characterizing the specific enzymes involved in this compound biosynthesis in plants.

-

Functional genomics studies: Using techniques such as gene silencing or overexpression of key biosynthetic genes to definitively establish the role of this compound in stress tolerance.

-

Exploring potential applications: Investigating the potential of this compound as a biostimulant to enhance crop resilience to environmental stresses.

A deeper understanding of the biological role of this compound will not only advance our knowledge of plant physiology but may also open up new avenues for the development of stress-tolerant crops and novel bio-based products.

References

- 1. 5-Deoxyinositol - Wikipedia [en.wikipedia.org]

- 2. Understanding the roles of osmolytes for acclimatizing plants to changing environment: a review of potential mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Salt stress resilience in plants mediated through osmolyte accumulation and its crosstalk mechanism with phytohormones [frontiersin.org]

- 4. Salt stress resilience in plants mediated through osmolyte accumulation and its crosstalk mechanism with phytohormones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (-)-Viburnitol from ligand database | PDTDB : Phytochemical and Drug Target DataBase [pdt.biogem.org]

- 6. Identification and quantification of cyclitols and sugars isolated from different morphological parts of Raphanus sativus L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

Potential Therapeutic Properties of Viburnitol: A Technical Guide

Affiliation: Google Research

Abstract

Viburnitol, a naturally occurring cyclitol, has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound's properties, drawing parallels with the well-researched flavonoid, quercetin (B1663063), due to the limited availability of specific quantitative data on this compound. This document details the potential anti-inflammatory, antioxidant, anti-diabetic, and neuroprotective effects of this compound. For each therapeutic area, relevant signaling pathways, detailed experimental protocols for in vitro assays, and quantitative data are presented to provide a framework for future research and drug development.

Introduction to this compound

This compound, also known as quercitol, is a cyclitol, a cycloalkane containing at least one hydroxyl group on each of three or more ring atoms. Its chemical formula is C₆H₁₂O₅.[1][2] this compound is found in various natural sources, including oak trees (Quercus sp.), the medicinal plant Gymnema sylvestre, and various species of the Viburnum genus.[2][3] While research on the specific therapeutic properties of isolated this compound is emerging, its structural similarity to other bioactive compounds, such as inositols and flavonoids, suggests a range of potential pharmacological activities.

This guide will explore the therapeutic potential of this compound, with a focus on its antioxidant, anti-inflammatory, anti-diabetic, and neuroprotective properties. Due to a paucity of direct experimental data on this compound, this paper will leverage the extensive research on the structurally related and well-characterized flavonoid, quercetin, to illustrate potential mechanisms of action and provide exemplary quantitative data and experimental protocols. It is imperative that future research validates these potential properties directly for this compound.

Potential Anti-Inflammatory Properties

Inflammation is a complex biological response to harmful stimuli and is implicated in numerous chronic diseases. The potential anti-inflammatory effects of this compound may be mediated through the inhibition of key inflammatory signaling pathways.

Mechanism of Action: Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[4][5] Upon stimulation by pro-inflammatory signals, such as tumor necrosis factor-alpha (TNF-α), the inhibitor of NF-κB (IκB) is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes, including those for cytokines like interleukin-6 (IL-6) and interleukin-8 (IL-8).[1][6][7] Compounds like quercetin have been shown to inhibit this pathway, thereby reducing the production of inflammatory cytokines.[1][3][6][8][9][10] It is hypothesized that this compound may exert a similar inhibitory effect on the NF-κB pathway.

Figure 1: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocol: In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)

This protocol describes a common in vitro method to assess the anti-inflammatory activity of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (or test compound)

-

Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite (B80452) (for standard curve)

-

96-well cell culture plates

-

Spectrophotometer (540 nm)

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.

-

Nitrite Measurement: After 24 hours, collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent to each supernatant sample.

-

Incubate at room temperature for 10 minutes.

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

-

Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

-

Calculation: Calculate the percentage of NO inhibition using the following formula: % Inhibition = [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100

Figure 2: Workflow for the in vitro nitric oxide inhibition assay.

Quantitative Data: Inhibition of Inflammatory Cytokines (Illustrative Data for Quercetin)

The following table summarizes the inhibitory effects of quercetin on the production of various inflammatory cytokines in different cell lines. This data is provided as an illustrative example of the type of quantitative results that could be obtained for this compound in similar assays.

| Cytokine | Cell Line | Stimulant | Quercetin Concentration (µM) | % Inhibition | Reference |

| TNF-α | HMC-1 | PMACI | 10 | ~50% | [1] |

| IL-1β | HMC-1 | PMACI | 10 | ~60% | [1] |

| IL-6 | HMC-1 | PMACI | 10 | ~40% | [1] |

| IL-8 | HMC-1 | PMACI | 10 | ~50% | [1] |

| IL-6 | ARPE-19 | IL-1β | 20 | >50% | [6][7] |

| IL-8 | ARPE-19 | IL-1β | 20 | >50% | [6][7] |

| IL-1β | RAFLS | TNF-α | 20 | ~50% | [3] |

Note: This data is for quercetin and is intended to be illustrative. RAFLS: Rheumatoid Arthritis Fibroblast-Like Synoviocytes; HMC-1: Human Mast Cell Line; ARPE-19: Human Retinal Pigment Epithelial Cells; PMACI: Phorbol 12-myristate 13-acetate and Calcium Ionophore A23187; IL-1β: Interleukin-1 beta; TNF-α: Tumor Necrosis Factor-alpha.

Potential Antioxidant Properties

Antioxidants are molecules that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Mechanism of Action: Free Radical Scavenging

The antioxidant activity of many natural compounds is attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this free radical scavenging activity. DPPH is a stable free radical that has a deep violet color in solution. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, yellow-colored molecule.

References

- 1. Quercetin inhibits expression of inflammatory cytokines through attenuation of NF-kappaB and p38 MAPK in HMC-1 human mast cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quercetin reduces inflammatory pain: inhibition of oxidative stress and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quercetin suppresses inflammatory cytokine production in rheumatoid arthritis fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Possible new role for NF-kB in the resolution of inflammation • Johns Hopkins Arthritis Center [hopkinsarthritis.org]

- 5. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quercetin Inhibits the Production of IL-1β-Induced Inflammatory Cytokines and Chemokines in ARPE-19 Cells via the MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quercetin Inhibits the Production of IL-1β-Induced Inflammatory Cytokines and Chemokines in ARPE-19 Cells via the MAPK and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quercetin’s Effects on Glutamate Cytotoxicity [mdpi.com]

- 9. Quercetin reduces the transcriptional activity of NF-kB in stable coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quercetin reduces the transcriptional activity of NF-kB in stable coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]

Viburnitol and its Derivatives in Natural Products: A Technical Guide for Researchers

Authored by: Gemini

Abstract: Viburnitol, a naturally occurring cyclitol, and its derivatives represent a class of bioactive compounds with significant potential in drug discovery and development. This technical guide provides an in-depth overview of this compound, its natural sources, biosynthesis, and reported biological activities. The document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways to facilitate further research in this promising area. This guide is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction to this compound

This compound, also known as quercitol or 5-deoxyinositol, is a polyhydroxylated cycloalkane that belongs to the class of compounds known as cyclitols.[1] These carbocyclic sugars are widespread in nature and play various roles in plant physiology, including acting as osmolytes in response to stress.[1] The stereochemistry of this compound is a key feature, with different isomers found in various natural sources. The fundamental structure of this compound is a cyclohexane (B81311) ring substituted with five hydroxyl groups.

Natural Occurrence and Derivatives

This compound and its stereoisomers are found in a variety of plant species. Notably, they are recognized as taxonomic markers in the genus Quercus (oak).[1][2] Other significant sources include plants from the genus Viburnum, Gymnema sylvestre, and Viscum album (mistletoe).[3][4][5]

While the primary focus of many studies has been on this compound (vibo-quercitol) and its stereoisomers such as proto-quercitol, epi-quercitol, and scyllo-quercitol, the existence of other derivatives like glycosides and esters in nature is plausible but not extensively documented in currently available literature.[6][7]

Table 1: Natural Sources of this compound and its Stereoisomers

| Compound | Natural Source(s) | Reference(s) |

| This compound (vibo-quercitol) | Quercus species, Viburnum tinus, Viscum album | [2][8][9] |

| proto-Quercitol | Quercus species, Chamaerops humilis, Stephania hernandifolia, Mimusops hexandra, Arfeuillea arborescens | [1] |

| epi-Quercitol | Quercus species | [2] |

| scyllo-Quercitol | Quercus species | [2] |

Table 2: Relative Abundance of Quercitols in Quercus Species (% of Total Cyclitols)

| Species | Tissue | proto-Quercitol (%) | vibo-Quercitol (%) | scyllo-Quercitol (%) | Reference |

| Quercus ilex | Wood | 97.0 | - | - | [8] |

| Quercus robur | Leaves | 53.5 | - | - | [8] |

| Quercus rubra | Leaves | - | 13.5 | 8.0 | [8] |

| Note: Data represents the percentage of the specified quercitol relative to the total cyclitol content in the analyzed sample. Absolute concentrations were not provided in the cited study. |

Biosynthesis of this compound

The complete biosynthetic pathway of this compound in plants has not been fully elucidated. However, a proposed pathway for the biosynthesis of (-)-vibo-quercitol has been described in bacteria, which likely shares similarities with the plant pathway.[3][10] This proposed pathway starts from the common hexose, D-glucose.

The key steps in the proposed bacterial biosynthesis of (-)-vibo-quercitol are:

-

Conversion of D-glucose to myo-inositol.

-

Oxidation of myo-inositol to scyllo-inosose.

-

Dehydration of scyllo-inosose to a diketone.

-

Reduction of the diketone to produce vibo-quercitol.

Biological Activities and Potential Signaling Pathways

Cyclitols, including this compound, have been reported to possess a range of biological activities.[1] A significant area of interest is their potential as anti-diabetic agents, which may be attributed to their structural similarity to glucose.[11]

While the direct molecular targets and signaling pathways of this compound are not yet well-defined, the structurally related flavonoid, quercetin (B1663063), has been shown to modulate key signaling pathways involved in metabolism and inflammation. Given the shared interest in these compounds as potential anti-diabetic agents, the pathways affected by quercetin, such as the AMPK and insulin (B600854) signaling pathways, are of significant interest for future research on this compound.

It is critical to note that the following signaling pathway is based on studies of quercetin, and its direct modulation by this compound has not yet been definitively established.

Experimental Protocols

The extraction and analysis of this compound from plant matrices typically involve polar solvents and chromatographic techniques. The following is a generalized protocol based on methods used for cyclitol analysis.

5.1. Extraction

-

Sample Preparation: Air-dry the plant material (e.g., leaves, wood shavings) and grind it into a fine powder.

-

Solvent Extraction:

-

For general screening, maceration or Soxhlet extraction with a polar solvent such as ethanol (B145695) or methanol (B129727) is effective.[12][13]

-

For more targeted extraction, pressurized liquid extraction (PLE) with water or ethanol/water mixtures can be employed.[8]

-

-

Solvent Removal: Concentrate the extract under reduced pressure using a rotary evaporator.

-

Purification (Optional): The crude extract can be further purified by column chromatography on silica (B1680970) gel or by using solid-phase extraction (SPE) cartridges.

5.2. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Due to their low volatility, cyclitols require derivatization prior to GC-MS analysis.

-

Derivatization:

-

Evaporate a known amount of the extract to dryness under a stream of nitrogen.

-

Add a solution of hydroxylamine (B1172632) hydrochloride in pyridine (B92270) and heat to form oximes.

-

Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS), and heat to form trimethylsilyl (B98337) (TMS) ethers.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms).

-

Use a temperature gradient program for optimal separation of the cyclitol derivatives.

-

Identify the compounds based on their retention times and mass spectra compared to authentic standards.

-

Quantify using an internal standard method.

-

Conclusion and Future Directions

This compound and its naturally occurring stereoisomers are intriguing compounds with potential applications in the pharmaceutical and nutraceutical industries, particularly in the context of metabolic disorders like diabetes. While their presence in various plant species is established, there are significant gaps in our understanding of their natural derivatives, absolute concentrations in different sources, and their precise mechanisms of biological action.

Future research should focus on:

-

Discovery of Novel Derivatives: A systematic exploration of known this compound-containing plants for glycosidic and ester derivatives.

-

Quantitative Studies: Development and application of validated analytical methods for the absolute quantification of this compound and its derivatives in a wider range of natural products.

-

Elucidation of Signaling Pathways: In-depth studies to determine the direct molecular targets of this compound and confirm its effects on metabolic signaling pathways, such as the AMPK and insulin pathways.

-

Biosynthesis in Plants: Characterization of the enzymes and genes involved in the biosynthesis of this compound in plants to enable biotechnological production approaches.

This technical guide provides a foundation for researchers to build upon, with the aim of unlocking the full therapeutic potential of this compound and its derivatives.

References

- 1. Quercetin-Induced AMP-Activated Protein Kinase Activation Attenuates Vasoconstriction Through LKB1-AMPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quercetin activates AMP-activated protein kinase by reducing PP2C expression protecting old mouse brain against high cholesterol-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The anti-obesity effect of quercetin is mediated by the AMPK and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparation of Quercetin Esters and Their Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclitols in Plants: Biochemistry and Physiology | Annual Reviews [annualreviews.org]

- 7. Glycosylated Natural Products From Marine Microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rjb.csic.es [rjb.csic.es]

- 9. This compound | C6H12O5 | CID 11321141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quercitol: From a Taxonomic Marker of the Genus Quercus to a Versatile Chiral Building Block of Antidiabetic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. longdom.org [longdom.org]

- 13. CN102911244A - Method for extracting gymnemic acid from gymnema sylvestre - Google Patents [patents.google.com]

Review of cyclitols and their biological activities

An In-depth Guide to Cyclitols and Their Biological Activities for Researchers and Drug Development Professionals

Introduction to Cyclitols

Cyclitols are a class of organic compounds known as polyhydroxy cycloalkanes, characterized by a six-membered ring structure with multiple hydroxyl (-OH) groups attached to different ring carbon atoms[1][2][3]. Often referred to as cyclic sugar alcohols, these compounds are widely distributed in nature, particularly in plants, where they function as compatible solutes to protect against environmental stressors like high salinity or drought[1][3][4].

The most prevalent and well-studied cyclitol is inositol (B14025), which exists in nine possible stereoisomers, including myo-inositol, scyllo-inositol, and D-chiro-inositol[2][4][5][6]. Other significant cyclitol derivatives include quercitols, conduritols, and pinitols[1]. Their structural diversity gives rise to a wide array of biological functions, making them a subject of increasing interest in pharmacology and drug development[2][7]. They play crucial roles in numerous cellular processes, including membrane biogenesis, osmoregulation, phosphate (B84403) storage, and, most notably, signal transduction[1][4][8][9][10].

Key Biological Activities and Therapeutic Potential

Cyclitols exhibit a broad spectrum of biological activities, positioning them as promising candidates for the prevention and treatment of various diseases.

Anticancer Activity

A substantial body of evidence highlights the antineoplastic properties of cyclitols. Supplementation with certain cyclitols has been shown to decrease the incidence of cancers, lower the risk of metastasis, reduce cell proliferation, and induce apoptosis in malignant cells[11][12][13]. Furthermore, they can enhance the activity of natural killer (NK) cells and mitigate the adverse side effects of conventional anticancer treatments[11][12][13]. Research has particularly focused on their efficacy against lung, breast, colorectal, and prostate cancers[11][12].

Inositol hexaphosphate (IP6), also known as phytic acid, is a well-documented anticancer cyclitol. Studies on human prostate cancer cells (PC-3) showed that IP6 treatment could inhibit growth and DNA synthesis[12]. In another study, IP6 significantly reduced tumor weight and microvessel density in prostate tumor xenografts in mice[12]. Similarly, D-pinitol has demonstrated the ability to decrease cell migration and invasion in prostate cancer models[12].

Table 1: Summary of Anticancer Activities of Selected Cyclitols

| Cyclitol | Cancer Type | Model System | Key Findings | Reference |

| Inositol Hexaphosphate (IP6) | Prostate Cancer | PC-3 human cancer cells | Inhibited growth and DNA synthesis; increased cell differentiation. | [12] |

| Inositol Hexaphosphate (IP6) | Prostate Cancer | DU145 mouse xenografts | Significantly reduced tumor weight; decreased proliferation index; increased apoptosis; reduced microvessel density. | [12] |

| D-pinitol | Prostate Cancer | In vitro cell lines | Significantly decreased cell migration and invasion. | [12] |

| Inositol Hexaphosphate (IP6) | Pancreatic Cancer | MIAPACA and PANC1 cells | Resulted in significant growth inhibition and an increased apoptotic rate. | [12] |

Antidiabetic Activity